PCAF Enzymatic Inhibition: PCAF-IN-2 (IC50 = 5.31 µM) Matches Bromosporine Potency and Exceeds Closest Analogs
In a standardized in vitro PCAF enzymatic assay, PCAF-IN-2 (compound 17) exhibited an IC50 value of 5.31 µM, demonstrating potency comparable to the reference pan-HAT inhibitor bromosporine (IC50 = 5.00 µM) [1]. In contrast, structurally related analogs from the same 1,2,4-triazolophthalazine series displayed significantly weaker inhibition: compound 32 showed an IC50 of 10.30 µM (1.9-fold weaker), compound 18 showed an IC50 of 17.09 µM (3.2-fold weaker), and compound 25 exhibited an IC50 of 32.96 µM (6.2-fold weaker) [1].
| Evidence Dimension | PCAF enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.31 µM |
| Comparator Or Baseline | Bromosporine (5.00 µM); Compound 32 (10.30 µM); Compound 18 (17.09 µM); Compound 25 (32.96 µM) |
| Quantified Difference | 1.06-fold vs bromosporine; 1.9-fold vs compound 32; 3.2-fold vs compound 18; 6.2-fold vs compound 25 |
| Conditions | In vitro PCAF enzymatic activity assay; specific assay methodology described in the primary reference [1] |
Why This Matters
This quantitative ranking establishes PCAF-IN-2 as the most potent PCAF inhibitor within the 1,2,4-triazolophthalazine series, confirming that selecting any alternative analog would compromise enzymatic inhibitory activity by a factor of 2- to 6-fold.
- [1] Turky A, Bayoumi AH, Ghiaty A, El-Azab AS, Abdel-Aziz AA, Abulkhair HS. Design, synthesis, and antitumor activity of novel compounds based on 1,2,4-triazolophthalazine scaffold: Apoptosis-inductive and PCAF-inhibitory effects. Bioorg Chem. 2020 Aug;101:104019. doi: 10.1016/j.bioorg.2020.104019. PMID: 32615465. View Source
